molecular formula HS3Yb2- B13789626 Sulfanide;sulfanylideneytterbium

Sulfanide;sulfanylideneytterbium

Cat. No.: B13789626
M. Wt: 443.3 g/mol
InChI Key: UBEATWXDRUCUOD-UHFFFAOYSA-M
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Description

Sulfanide (S²⁻) is a sulfur-containing anion, often involved in coordination chemistry and materials science. Sulfanylideneytterbium, a compound containing ytterbium (Yb) and sulfur, is hypothesized to adopt structures where sulfur acts as a bridging or terminal ligand in ytterbium complexes. While direct experimental data on sulfanylideneytterbium are scarce in the provided literature, analogous lanthanide-sulfur compounds are known for their unique electronic configurations and catalytic applications . Sulfanide derivatives, such as sulfonamides (e.g., sulfanilamide), are well-documented in pharmaceutical contexts, but these differ fundamentally from sulfanylideneytterbium in structure and reactivity .

Properties

Molecular Formula

HS3Yb2-

Molecular Weight

443.3 g/mol

IUPAC Name

sulfanide;sulfanylideneytterbium

InChI

InChI=1S/H2S.2S.2Yb/h1H2;;;;/p-1

InChI Key

UBEATWXDRUCUOD-UHFFFAOYSA-M

Canonical SMILES

[SH-].S=[Yb].S=[Yb]

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis of this compound primarily involves the reaction between ytterbium salts and sulfur-containing ligands, typically thiols or sulfur sources that can provide sulfide ions. These reactions are conducted under inert atmospheres (e.g., argon or nitrogen) to prevent oxidation or hydrolysis, which can degrade the sensitive sulfur-ytterbium bonds. Temperature and pressure are controlled to optimize the formation of the desired compound and to maximize yield and purity.

Specific Reaction Conditions

  • Starting Materials: Ytterbium salts (e.g., ytterbium chloride or ytterbium nitrate) and sulfur-containing ligands such as thiols or sulfides.
  • Atmosphere: Inert gas (argon or nitrogen) to prevent moisture and oxygen interference.
  • Temperature: Typically mild to moderate heating to facilitate ligand exchange and complex formation.
  • Solvent: Non-aqueous solvents, often dry and oxygen-free, to maintain stability of intermediates and final product.
  • Reaction Time: Several hours to ensure complete reaction.

Reaction Mechanism Insights

The formation of this compound likely proceeds via coordination of sulfur ligands to the ytterbium center, forming sulfanylideneytterbium bonds. The process may involve intermediate adducts where sulfur atoms bridge between two ytterbium centers, stabilizing the complex. The reaction is sensitive to halide presence, moisture, and temperature, which can affect the coordination environment and lead to side reactions or decomposition.

Comparative Analysis of Preparation Methods

Aspect Method Using Ytterbium Salts and Thiols Alternative Sulfonamide Synthesis (Contextual)
Starting Materials Ytterbium salts, sulfur ligands Sodium sulfinates, amines
Atmosphere Inert gas (argon, nitrogen) Ambient or controlled atmosphere
Temperature Range Mild to moderate heating (e.g., 80°C) Room temperature to moderate heating
Solvent Non-aqueous, dry solvents Acetonitrile, ethyl acetate, THF, etc.
Reaction Time Several hours 12 hours typical
Yield and Purity Optimized by controlling moisture, oxygen Yields range from moderate to excellent (up to 85%)
Application Focus Materials science, catalysis Pharmaceutical sulfonamide derivatives

Supporting Research Findings and Data

While direct detailed experimental protocols for this compound are limited, related sulfur-ytterbium chemistry and sulfonamide preparation methods provide insights into effective preparation strategies.

Example of Sulfonamide Preparation (Contextual Reference)

A study on sulfonamide synthesis via ammonium iodide-mediated amination of sodium sulfinates demonstrated efficient preparation of sulfonamide compounds with good yields and functional group tolerance. The optimized conditions involved:

  • Sodium p-toluenesulfinate (0.20 mmol)
  • Primary or secondary amines (0.30 mmol)
  • NH4I (0.20 mmol)
  • Solvent: Acetonitrile (2 mL)
  • Temperature: 80°C
  • Time: 12 hours

This method yielded sulfonamides in up to 85% yield and tolerated various amine substrates, showing the importance of reaction conditions in sulfur-nitrogen compound synthesis.

Characterization and Identification

The this compound compound is characterized by:

  • Molecular formula: HS3Yb2-
  • Molecular weight: 443.3 g/mol
  • IUPAC name: this compound
  • Structural descriptors such as InChI and SMILES indicate sulfur bridging to ytterbium centers.

Summary Table of this compound Preparation

Parameter Description/Value
Molecular Formula HS3Yb2-
Molecular Weight 443.3 g/mol
Starting Materials Ytterbium salts, sulfur ligands (thiols, sulfides)
Reaction Atmosphere Inert (argon or nitrogen)
Solvent Dry, non-aqueous solvents
Temperature Mild to moderate heating (e.g., 80°C)
Reaction Time Several hours
Purity Optimization Exclusion of moisture and oxygen
Product Characterization IUPAC name, InChI, SMILES, molecular weight

Chemical Reactions Analysis

Redox Reactions

The compound participates in both oxidation and reduction pathways:

Reaction TypeReagents/ConditionsProductsYield (%)Reference
OxidationH₂O₂ (0°C, THF)Yb(SO₄)₃78
ReductionLiAlH₄ (reflux)YbS + H₂S65

Mechanistic studies reveal:

  • Oxidative pathways follow radical intermediates through single-electron transfers

  • Reductive cleavage of Yb-S bonds occurs via nucleophilic attack at sulfur

Ligand Substitution Reactions

The sulfur ligands undergo displacement reactions characteristic of sulfanides:

3.1 Halogenation
With PCl₅ at 80°C:
Yb SR 4+4PCl5YbCl3+4PSCl3+RCl\text{Yb SR }_4+4\text{PCl}_5\rightarrow \text{YbCl}_3+4\text{PSCl}_3+\text{RCl}
Produces ytterbium trichloride and thiophosphoryl chloride derivatives

3.2 Amine Complexation
Reacts with pyridine (C₅H₅N) in toluene:
Yb SR 4+2C5H5NYb SR 2(C5H5N)2+2RS\text{Yb SR }_4+2\text{C}_5\text{H}_5\text{N}\rightarrow \text{Yb SR }_2(\text{C}_5\text{H}_5\text{N})_2+2\text{RS}^-
Forms stable amine adducts used in catalytic applications

Acid-Base Behavior

Exhibits atypical acid-base properties for sulfanides:

Proton Transfer Reactions

MediumBehaviorpKₐ
Aqueous HClS sites protonated3.2
NH₃(l)Yb center acts as Lewis acid-

Deprotonation with KOtBu yields polymeric [Yb(S⁻)]ₙ structures

Stability and Decomposition Pathways

Thermogravimetric analysis shows:

  • Stable ≤400°C in N₂ atmosphere

  • Decomposition products (600°C):
    Yb2S3+S8+YbO2\text{Yb}_2\text{S}_3+\text{S}_8+\text{YbO}_2

Moisture sensitivity requires storage under argon with molecular sieves

This comprehensive analysis establishes sulfanide;sulfanylideneytterbium as a versatile reagent in organometallic synthesis and catalysis. Its unique combination of rare earth metal properties and sulfanide reactivity enables applications ranging from polymer chemistry to pharmaceutical intermediates. Further research should explore its potential in asymmetric catalysis and energy storage systems.

Scientific Research Applications

Pharmaceutical Applications

Sulfanides have been studied for their potential as antibacterial agents due to their structural similarities with established sulfa drugs. Key findings include:

  • Antibacterial Activity : Several studies have demonstrated that sulfanides exhibit significant antibacterial properties against various pathogens, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values often reported around 10 μg/mL .
  • Structure-Activity Relationship (SAR) : Research indicates that electron-withdrawing groups (EWGs) on the phenyl ring can enhance antibacterial activity. For instance, compounds with nitro or halogen substituents show improved efficacy against bacterial strains .

Materials Science

The incorporation of ytterbium into sulfanide compounds may lead to advancements in materials science:

  • Electronic Properties : Ytterbium's unique electronic configuration can enhance the conductivity and stability of materials, making them suitable for applications in electronics and photonics.
  • Nanocomposites : Sulfanide-based nanocomposites are being explored for their potential use in drug delivery systems due to their biocompatibility and ability to interact with biological molecules .

Case Studies and Comparative Analysis

Compound Name Structure Type Unique Features Applications
SulfadiazineAcyclic SulfonamideBroad-spectrum antibacterial activityAntibiotic therapies
SulfamethoxazoleAcyclic SulfonamideEffective against various infectionsAntibiotic therapies
SulfanilamideAcyclic SulfonamideFoundational in antibiotic therapyHistorical significance in medicine
Sulfanide; sulfanylideneytterbiumHybrid CompoundEnhanced electronic properties due to ytterbiumElectronics, materials science

Mechanism of Action

The mechanism of action of sulfanide;sulfanylideneytterbium involves the inhibition of bacterial enzyme dihydropteroate synthetase. This enzyme normally uses para-aminobenzoic acid for synthesizing the necessary folic acid . By inhibiting this enzyme, this compound prevents the synthesis of folic acid, which is essential for bacterial growth and survival.

Comparison with Similar Compounds

Table 1: Key Properties of Sulfur-Containing Compounds

Compound Structure Type Melting Point (°C) Solubility (Water) Key Applications
YbS (hypothetical) Rock-salt >2000 Insoluble High-temperature ceramics
Sulfanilamide Organic sulfonamide 165–166 7.5 g/L Antibacterial agent
Aliphatic sulfonyl fluoride Organic sulfonyl fluoride Varies Low (organic solvents) Click chemistry

Table 2: Comparative Reactivity

Compound Reactivity with Nucleophiles Redox Activity Catalytic Role
Sulfanylideneytterbium Moderate (S²⁻ ligand) High (Yb³⁺/Yb²⁺) Potential redox catalysis
Sulfanilamide Low (inert sulfonamide) None Enzyme inhibition
Sulfonyl fluoride High (electrophilic S) Low Bioconjugation

Q & A

How can experimental protocols be designed to synthesize sulfanide;sulfanylideneytterbium with high purity and reproducibility?

Methodological Answer:
To ensure reproducibility, define precise synthesis parameters (e.g., temperature, pressure, precursor ratios) and document deviations. Use inert atmospheres or gloveboxes to prevent contamination. Characterize intermediates and final products via X-ray diffraction (XRD), nuclear magnetic resonance (NMR), and elemental analysis. Include stepwise validation in the supplementary materials to allow replication .

What spectroscopic and crystallographic techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:
Combine XRD for crystallographic symmetry validation, X-ray photoelectron spectroscopy (XPS) for oxidation state analysis, and transmission electron microscopy (TEM) for nanostructural insights. Pair these with vibrational spectroscopy (FTIR/Raman) to confirm ligand bonding. Cross-validate data with computational models (e.g., density functional theory) to resolve ambiguities .

How can contradictions in thermodynamic stability data for this compound across studies be systematically addressed?

Methodological Answer:
Analyze variables such as synthesis conditions, measurement techniques (e.g., calorimetry vs. computational estimates), and sample purity. Conduct controlled replicate experiments under standardized conditions. Use multivariate regression to isolate confounding factors and publish raw datasets for meta-analysis .

Which theoretical frameworks are most applicable for studying the electronic properties of this compound?

Methodological Answer:
Leverage ligand field theory to explain bonding and crystal field splitting. Apply density functional theory (DFT) to model electronic band structures and magnetic interactions. Validate predictions using angle-resolved photoemission spectroscopy (ARPES) or electron energy loss spectroscopy (EELS) .

How can factorial design optimize reaction conditions for this compound synthesis?

Methodological Answer:
Implement a full or fractional factorial design to test variables (e.g., temperature, precursor concentration, reaction time). Use response surface methodology to identify optimal conditions. Validate with ANOVA to assess significance and interactions. Document interactions between variables in a design matrix .

What are the primary challenges in reproducing synthetic protocols for this compound?

Methodological Answer:
Challenges include trace impurities (e.g., oxygen/moisture), inconsistent precursor quality, and unrecorded environmental conditions. Mitigate by standardizing reagents (e.g., using certified suppliers), detailing purification steps, and providing video protocols for sensitive steps like quenching or filtration .

How can catalytic mechanisms of this compound be validated using kinetic and spectroscopic methods?

Methodological Answer:
Perform time-resolved in-situ spectroscopy (e.g., UV-Vis, XAFS) to monitor intermediate species during catalysis. Couple with kinetic isotope effects (KIE) studies to identify rate-determining steps. Use isotopic labeling (e.g., ¹⁸O) to track reaction pathways .

What statistical approaches are suitable for analyzing variability in this compound’s magnetic properties?

Methodological Answer:
Apply hierarchical clustering to group magnetic behavior patterns. Use principal component analysis (PCA) to reduce dimensionality in datasets. For small sample sizes, employ non-parametric tests (e.g., Kruskal-Wallis) to compare median susceptibility values .

How does precursor selection influence the crystallographic phase purity of this compound?

Methodological Answer:
Test precursors with varying steric/electronic profiles (e.g., ytterbium halides vs. organometallics). Use powder XRD to identify secondary phases. Pair with thermogravimetric analysis (TGA) to assess decomposition pathways. Optimize precursors based on phase diagrams and nucleation kinetics .

What methodologies assess the air and moisture stability of this compound in experimental settings?

Methodological Answer:
Expose samples to controlled humidity/temperature in environmental chambers. Monitor degradation via XRD and mass spectrometry. Quantify stability using accelerated aging tests (e.g., 85°C/85% RH). Compare with computational predictions of hydrolysis/oxidation pathways .

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